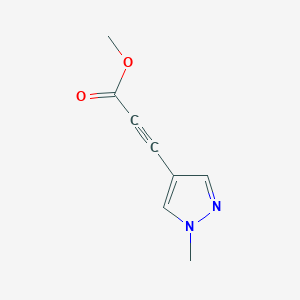![molecular formula C21H24N2O7 B1531458 Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate CAS No. 1123191-91-2](/img/structure/B1531458.png)
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate
描述
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate is a complex organic compound with the molecular formula C21H24N2O7. It is an intermediate in the synthesis of metal-ion chelating amino acids into proteins, often used as a biophysical probe. This compound is characterized by its pale green solid appearance and is soluble in dichloromethane.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate typically involves multi-step organic reactions. One common method includes the acylation of 8-hydroxyquinoline followed by esterification and amidation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted acetamido compounds .
科学研究应用
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of metal-ion chelating amino acids, which are crucial for studying protein structures and functions.
Biology: Employed in biophysical studies to probe protein interactions and dynamics.
Medicine: Investigated for its potential in drug development, particularly in targeting metal-ion related diseases.
Industry: Utilized in the production of specialized chemicals and materials for research and development.
作用机制
The mechanism of action of Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate involves its ability to chelate metal ions. This chelation process is crucial for its role as a biophysical probe, allowing it to interact with specific molecular targets such as proteins and enzymes. The pathways involved include the formation of stable complexes with metal ions, which can then be studied for their structural and functional properties.
相似化合物的比较
Similar Compounds
Diethyl 2-acetamido-2-[(8-hydroxyquinolin-3-yl)methyl]propanedioate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Diethyl 2-acetamido-2-[(8-methoxyquinolin-3-yl)methyl]propanedioate: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate is unique due to its specific acetyloxy group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly valuable in biophysical studies and drug development .
属性
IUPAC Name |
diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-5-28-19(26)21(23-13(3)24,20(27)29-6-2)11-15-10-16-8-7-9-17(30-14(4)25)18(16)22-12-15/h7-10,12H,5-6,11H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZOWFYKPATUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C2C(=C1)C=CC=C2OC(=O)C)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1531375.png)
![(3Z)-3-[(3,5-difluorophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B1531377.png)





![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)
![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)
![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)
![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)
